molecular formula C18H25BrN2O2 B13085875 tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B13085875
M. Wt: 381.3 g/mol
InChI Key: LGXAYSNMSFYWKL-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine core with a bromo substituent at position 5, an amino group at position 3, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This structure is significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting protease-activated receptors (PARs) and nociceptive pathways .

Properties

Molecular Formula

C18H25BrN2O2

Molecular Weight

381.3 g/mol

IUPAC Name

tert-butyl 1-amino-6-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-15(20)13-10-12(19)4-5-14(13)18/h4-5,10,15H,6-9,11,20H2,1-3H3

InChI Key

LGXAYSNMSFYWKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=CC(=C3)Br)N

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Indene-Piperidine Core

The core spirocyclic structure is generally synthesized via cyclization reactions involving an indene precursor and a piperidine derivative. Typical approaches include:

  • Intramolecular cyclization of suitably functionalized precursors, often using base or acid catalysis to close the spiro ring.
  • Use of 1,4-piperidine derivatives bearing reactive groups (e.g., amines or carbamates) that can undergo nucleophilic attack or condensation with indene intermediates.

This step is critical to ensure the correct stereochemistry and ring fusion, often monitored by NMR and mass spectrometry.

Introduction of the Amino Group at the 3-Position

The amino group at the 3-position of the dihydrospiro[indene-1,4'-piperidine] is typically introduced by:

Alternatively, direct amination through catalytic amination reactions can be employed, depending on the functional groups present in the intermediate.

Selective Bromination at the 5-Position of the Indene Ring

Selective bromination is a key step to install the bromine atom at the 5-position of the indene moiety. Methods include:

  • Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.
  • Use of directed ortho-metalation followed by bromination to enhance regioselectivity.

Reaction conditions such as solvent choice, temperature, and reaction time are optimized to favor monobromination at the desired site.

Installation and Preservation of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) protecting group is either:

  • Introduced early in the synthesis on the piperidine nitrogen to protect it during subsequent steps.
  • Installed after the formation of the spirocyclic core and bromination.

The Boc group is stable under mild acidic and neutral conditions but can be removed under strong acid if needed.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Base or acid catalysis on indene-piperidine precursors Formation of spirocyclic core
2 Amination Reduction of nitro group or nucleophilic substitution Introduction of amino group at C3
3 Bromination NBS or Br2 in suitable solvent (e.g., CCl4, CH2Cl2) Selective bromination at C5 of indene
4 Boc Protection/Deprotection Boc2O with base or acidic deprotection Installation or preservation of Boc group

Detailed Research Findings and Data

Solubility and Stock Solution Preparation

  • The compound is soluble in DMSO, PEG300, Tween 80, and corn oil for formulation purposes.
  • Stock solutions are prepared by dissolving the compound in DMSO master liquid, followed by dilution with co-solvents to achieve clear solutions suitable for in vivo or in vitro studies.
  • Storage conditions: stable at room temperature; for solutions, store at -80°C up to 6 months or at -20°C up to 1 month to avoid degradation.

Molecular and Physical Data

Property Data
Molecular Formula C18H25BrN2O2
Molecular Weight 381.3 g/mol
CAS Number Not explicitly assigned
IUPAC Name tert-butyl 1-amino-6-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Solvents for Stock Solutions DMSO, PEG300, Tween 80, Corn oil
Storage RT for solids; -80°C for solutions (up to 6 months)

Experimental Notes on Preparation

  • The preparation of in vivo formulations requires careful stepwise addition of solvents to maintain clarity and solubility.
  • Physical methods such as vortexing, ultrasound bath, and heating to 37°C aid in dissolving the compound fully before further processing.
  • Bromination must be controlled to avoid overbromination, which can lead to impurities and reduced yield.

Summary Table of Preparation Steps

Preparation Step Key Considerations Typical Reagents/Conditions Challenges
Spirocyclic Core Formation Stereochemistry control, ring closure efficiency Acid/base catalysis, intramolecular cyclization Side reactions, incomplete cyclization
Amino Group Introduction Selectivity, functional group compatibility Reduction (e.g., SnCl2, Fe/HCl), nucleophilic substitution Over-reduction, side products
Bromination Regioselectivity, mono vs. polybromination NBS, Br2, low temperature, inert solvents Overbromination, positional isomers
Boc Protection Stability under reaction conditions Boc2O, base (e.g., triethylamine) Deprotection during harsh steps

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Carboxylation: Carbon dioxide or carboxylating reagents under basic conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine yields an amino-substituted derivative, while coupling reactions can yield biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate has significant potential in medicinal chemistry due to its structural features that may influence biological activity:

  • Delta Opioid Receptor Agonists : Similar compounds have been studied for their potential as delta opioid receptor agonists, suggesting applications in pain management and therapeutic areas related to opioid receptors.

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For example, studies on spiropiperidine derivatives have shown promising results in reducing inflammation in animal models .

Biological Studies

The compound can serve as a tool for studying biological pathways:

  • Binding Affinity Studies : Investigating its interaction with specific receptors or enzymes can provide insights into its pharmacological profile. Studies focusing on binding affinities to delta opioid receptors could elucidate its therapeutic potential.

Industrial Chemistry Applications

In industrial chemistry, this compound can be utilized as an intermediate in the synthesis of various pharmacologically active molecules. Its unique structure allows it to participate in various chemical reactions such as:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction to form different derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogs differ in substituents on the indene ring or piperidine moiety, impacting physicochemical properties and reactivity. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 5-Me, 3-NH₂ ~299.4* Lacks bromo’s electronegativity; methyl enhances lipophilicity but reduces reactivity.
tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 6-Cl 321.84 Chloro’s smaller size and lower steric hindrance may improve solubility vs. bromo.
tert-Butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 6-F, 3-NH₂ 320.40 Fluorine’s strong electronegativity enhances metabolic stability; used in CNS drug discovery.
tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate Benzofuran core, 5-Br ~397.26* Oxygen-containing heterocycle alters electronic properties; bromo aids in cross-coupling.
tert-Butyl 5-Methylspiro[indene-1,4'-piperidine]-1'-carboxylate 5-Me 287.40 Lacks amino group, limiting derivatization potential; simpler synthesis.

*Calculated based on molecular formula where explicit data were unavailable.

Key Observations :

  • Bromo vs. Chloro/Fluoro : Bromo’s larger atomic radius increases steric hindrance and polarizability, making it more reactive in Suzuki-Miyaura couplings compared to chloro or fluoro analogs . However, bromo derivatives may exhibit lower solubility in polar solvents.
  • Amino Group: The 3-amino substituent enables further functionalization (e.g., amidation, Schiff base formation), a feature absent in non-amino analogs like the 5-methyl derivative .
  • Spiro vs.

Biological Activity

tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique bicyclic structure. Its molecular formula is C18H22BrNO3C_{18}H_{22}BrNO_3, with a molecular weight of approximately 380.28 g/mol. The presence of functional groups such as tert-butyl, amino, and bromine suggests potential biological activity, particularly in medicinal chemistry and pharmacology.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, derivatives within the spiropiperidine class have been studied for various pharmacological effects:

  • Opioid Receptor Interaction : Similar spiropiperidine derivatives have shown potential as delta opioid receptor agonists, suggesting implications in pain management therapies .
  • Antiproliferative Activity : Studies on related compounds have demonstrated antiproliferative effects against cancer cell lines, indicating potential as anticancer agents .
  • Metabolic Pathways : Understanding the metabolic pathways of this compound could reveal insights into its biological processing and therapeutic applications.

Opioid Receptor Agonism

A study examining the interaction of spiropiperidine derivatives with delta opioid receptors highlighted their potential in analgesic applications. The binding affinity and efficacy of these compounds were evaluated using radiolabeled assays.

Anticancer Properties

Research involving similar structures has reported moderate growth inhibition against various cancer cell lines such as SW480 and PC3. For instance:

  • Compound 4 , a derivative with structural similarities to this compound, exhibited high tumor-targeting selectivity .

Comparative Analysis of Related Compounds

The following table summarizes key features of related compounds that may provide insights into the biological activity of this compound:

Compound NameCAS NumberKey Features
Tert-butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate1160247-30-2Contains a ketone group instead of an amino group
Tert-butyl 3-amino-2,3-dihydrospiro[indene]-1-carboxylateNot specifiedLacks bromine substitution; simpler structure
Tert-butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl...778627-83-1Contains acetamido substitution; different activity profile

Q & A

Q. How can computational tools (e.g., DFT) predict the compound’s behavior in novel reaction systems?

  • Methodological Answer :
  • DFT Calculations : Model transition states for bromine substitution reactions to predict regioselectivity.
  • Molecular Dynamics : Simulate solubility in lipid bilayers for biological activity studies .

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